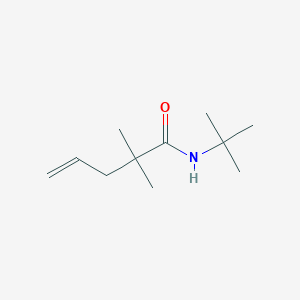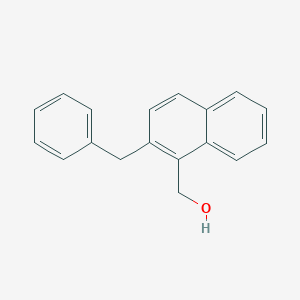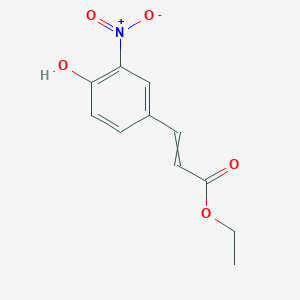
N-tert-Butyl-2,2-dimethylpent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2,2-dimethylpent-4-enamide: is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a double bond in the pentenamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from 2,2-dimethylpent-4-en-1-amine: The compound can be synthesized by reacting 2,2-dimethylpent-4-en-1-amine with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Alternative Method: Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of N-tert-Butyl-2,2-dimethylpent-4-enamide generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-tert-Butyl-2,2-dimethylpent-4-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amides: From reduction reactions.
Substituted Amides: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-tert-Butyl-2,2-dimethylpent-4-enamide is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Polymer Science: It is employed in the synthesis of specialty polymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Material Science: this compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism by which N-tert-Butyl-2,2-dimethylpent-4-enamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-2-thioimidazole: Shares the tert-butyl group but differs in the core structure.
N-tert-Butylacrylamide: Similar in having a tert-butyl group but has an acrylamide backbone.
N-tert-Butyl-2,2-dimethylpent-4-en-1-ylamine: Similar backbone but differs in functional groups.
Eigenschaften
CAS-Nummer |
647027-60-9 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
N-tert-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-7-8-11(5,6)9(13)12-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) |
InChI-Schlüssel |
VRWFZYDKZYCDLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C(C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)

![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)

![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)


![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)

![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
